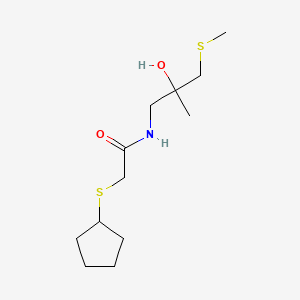

2-(cyclopentylthio)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide

Beschreibung

This compound is a structurally complex acetamide derivative characterized by a cyclopentylthio group at the 2-position of the acetamide backbone and a multifunctional N-substituent (2-hydroxy-2-methyl-3-(methylthio)propyl). Although direct synthetic or application data for this compound are absent in the provided evidence, its structural analogs offer insights into comparative properties.

Eigenschaften

IUPAC Name |

2-cyclopentylsulfanyl-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2S2/c1-12(15,9-16-2)8-13-11(14)7-17-10-5-3-4-6-10/h10,15H,3-9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNNZWSFEWPTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CSC1CCCC1)(CSC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Acetamide Derivatives

Structural and Substituent Analysis

Key Compounds:

- Thiadiazolyl Acetamides (e.g., compounds 5e–5m in ): These feature a 1,3,4-thiadiazole core substituted with aryloxy or benzylthio groups.

- N-(Thiazol-2-yl)Acetamides (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in ): These compounds have thiazole rings as N-substituents, enabling coordination with metals and forming stable crystalline structures via N–H⋯N hydrogen bonds .

- Pesticide Acetamides (e.g., alachlor , dimethenamid in ): These typically bear chloro and methoxy groups, optimizing herbicidal activity through electron-withdrawing effects .

Substituent Impact:

- Cyclopentylthio vs.

- Hydroxy-Methyl-Methylthio Propyl vs. Thiazolyl/Thiadiazolyl : The target’s N-substituent combines hydrophilic (hydroxy) and hydrophobic (methylthio) groups, contrasting with heterocyclic N-substituents in and , which prioritize planar aromaticity for stacking interactions .

Melting Points and Yields:

- Thiadiazolyl acetamides (5e–5m ) exhibit melting points between 132–170°C and yields of 68–88% . The target compound’s hydroxy group may lower its melting point compared to purely aromatic analogs (e.g., 5f , 158–160°C) due to reduced crystallinity.

- N-(Thiazol-2-yl)acetamides (e.g., ) show high thermal stability (melting point ~489–491 K) due to strong intermolecular hydrogen bonds .

Data Tables

Table 1: Comparative Physical Properties

*Converted from 489–491 K.

Table 2: Functional Group Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.